4,4-Diphenyl-2-cyclohexen-1-one

Description

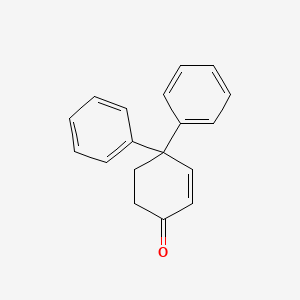

Structure

3D Structure

Properties

IUPAC Name |

4,4-diphenylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,13H,12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFGFXHHSGISSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196460 | |

| Record name | 2-Cyclohexen-1-one, 4,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4528-64-7 | |

| Record name | 4,4-Diphenyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4528-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 4,4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4528-64-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 4,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one

Introduction: The Significance of the 4,4-Diphenyl-2-cyclohexen-1-one Scaffold

The 4,4-diphenyl-2-cyclohexen-1-one moiety is a valuable structural motif in organic synthesis and medicinal chemistry. Its rigid, three-dimensional framework, adorned with two phenyl groups, provides a unique scaffold for the development of novel therapeutic agents. The conjugated enone system within the cyclohexene ring is a key feature, rendering the molecule susceptible to a variety of chemical transformations, including Michael additions, which are fundamental in the construction of complex molecular architectures. This reactivity, combined with the steric and electronic influence of the gem-diphenyl substituents, makes 4,4-diphenyl-2-cyclohexen-1-one a compelling target for synthetic chemists and a promising starting point for the design of biologically active compounds.

Derivatives of cyclohexenone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of bulky and lipophilic diphenyl groups at the 4-position can significantly influence the molecule's interaction with biological targets, potentially enhancing potency and selectivity. This guide provides a comprehensive overview of the synthesis of 4,4-diphenyl-2-cyclohexen-1-one, with a focus on the underlying principles, detailed experimental protocols, and the critical aspects of reaction control and product characterization.

Core Synthetic Strategy: The Robinson Annulation

The most direct and widely employed method for the synthesis of 4,4-diphenyl-2-cyclohexen-1-one is the Robinson annulation . This powerful ring-forming reaction, named after Sir Robert Robinson, combines two fundamental transformations in a sequential manner: a Michael addition followed by an intramolecular aldol condensation .[4][5][6]

The overall transformation involves the reaction of a ketone with an α,β-unsaturated ketone to form a new six-membered ring. For the synthesis of our target molecule, the logical precursors are a source of the diphenylacetyl carbanion (the Michael donor) and methyl vinyl ketone (the Michael acceptor). The most suitable starting material to generate the required enolate is 1,1-diphenylacetone .

Reaction Mechanism: A Step-by-Step Elucidation

The Robinson annulation proceeds through a well-established two-stage mechanism:

Stage 1: Michael Addition

-

Enolate Formation: The reaction is initiated by a base, which abstracts an α-proton from 1,1-diphenylacetone. This deprotonation is regioselective, as the methyl protons are more acidic and sterically accessible than the phenyl protons. The resulting enolate is stabilized by resonance.

-

Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the β-carbon of methyl vinyl ketone in a conjugate addition (Michael addition). This is the key carbon-carbon bond-forming step that connects the two reactant molecules.

-

Intermediate Formation: The initial addition product is a new enolate, which is then protonated by the solvent (typically an alcohol) to yield a 1,5-diketone intermediate, specifically 6,6-diphenylheptane-2,5-dione .

Stage 2: Intramolecular Aldol Condensation

-

Second Enolate Formation: The 1,5-diketone intermediate possesses two sets of α-protons. Under basic conditions, a proton is abstracted from the methyl group of the acetyl moiety, forming another enolate.

-

Intramolecular Cyclization: This newly formed enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the former diphenylacetone moiety. This cyclization step forms a six-membered ring.[7][8]

-

Aldol Adduct Formation: The initial cyclization product is a β-hydroxy ketone (an aldol adduct).

-

Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form a thermodynamically stable α,β-unsaturated ketone. This final step generates the conjugated double bond in the cyclohexenone ring, yielding the desired product, 4,4-diphenyl-2-cyclohexen-1-one .

The following diagram, generated using the DOT language, illustrates the workflow of the Robinson annulation for the synthesis of 4,4-diphenyl-2-cyclohexen-1-one.

Caption: Workflow of the Robinson Annulation for 4,4-Diphenyl-2-cyclohexen-1-one Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Robinson annulation of similar substrates.[9][10] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 1,1-Diphenylacetone | C₁₅H₁₄O | 210.27 | 21.0 g (0.1 mol) | ≥98% |

| Methyl vinyl ketone | C₄H₆O | 70.09 | 8.4 g (0.12 mol) | ≥99%, stabilized |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 7.5 g (0.11 mol) | ≥95% |

| Absolute Ethanol | C₂H₅OH | 46.07 | 250 mL | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |

| Saturated aq. NaCl | NaCl | 58.44 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

| Silica gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Addition: The flask is charged with 1,1-diphenylacetone (21.0 g, 0.1 mol) and absolute ethanol (150 mL). The mixture is stirred until the ketone is completely dissolved. Sodium ethoxide (7.5 g, 0.11 mol) is then carefully added in portions. The mixture is stirred for 15 minutes at room temperature to ensure complete formation of the enolate.

-

Michael Addition: Methyl vinyl ketone (8.4 g, 0.12 mol) is dissolved in absolute ethanol (50 mL) and transferred to the dropping funnel. This solution is added dropwise to the stirred reaction mixture over a period of 30 minutes. An exothermic reaction may be observed; the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature and the bulk of the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether (200 mL) and water (150 mL). The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine) (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to afford 4,4-diphenyl-2-cyclohexen-1-one as a solid. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental Workflow for the Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one.

Characterization of 4,4-Diphenyl-2-cyclohexen-1-one

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will provide information about the number and types of protons and their connectivity in the molecule. Expected signals include multiplets for the aromatic protons of the two phenyl groups, and characteristic signals for the vinylic protons and the methylene protons of the cyclohexenone ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key signals to identify include the carbonyl carbon, the olefinic carbons, the quaternary carbon bearing the two phenyl groups, and the carbons of the phenyl rings.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. The most characteristic absorption will be a strong peak for the C=O stretch of the conjugated ketone, typically appearing in the range of 1660-1685 cm⁻¹. A C=C stretching vibration for the alkene will also be present.

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4,4-diphenyl-2-cyclohexen-1-one (248.32 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The 4,4-diphenyl-2-cyclohexen-1-one scaffold is of significant interest to medicinal chemists. The presence of the two phenyl rings allows for the exploration of structure-activity relationships by introducing various substituents on these rings. This can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its binding to biological targets.

The cyclohexenone core itself is a known pharmacophore that can participate in covalent interactions with target proteins, particularly with cysteine residues via Michael addition. This mechanism of action is exploited in the design of various enzyme inhibitors. Furthermore, the rigid structure of the 4,4-diphenyl substituted cyclohexenone can serve as a template to orient pharmacophoric groups in a defined three-dimensional space, which is crucial for achieving high-affinity and selective binding to protein targets.

Research has shown that various cyclohexenone derivatives exhibit promising cytotoxic activity against a range of cancer cell lines.[1][2][11] The development of novel analogs based on the 4,4-diphenyl-2-cyclohexen-1-one scaffold could lead to the discovery of new anticancer agents with improved efficacy and reduced side effects. The synthetic accessibility of this core structure, as detailed in this guide, makes it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

The synthesis of 4,4-diphenyl-2-cyclohexen-1-one via the Robinson annulation is a robust and efficient method for constructing this valuable chemical entity. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and comprehensive product characterization are paramount to achieving a successful synthesis. The unique structural features and inherent reactivity of 4,4-diphenyl-2-cyclohexen-1-one make it a versatile scaffold with significant potential for the development of novel therapeutics, particularly in the field of oncology. This guide provides the necessary foundational knowledge and practical insights for researchers and drug development professionals to effectively synthesize and utilize this important molecule in their scientific endeavors.

References

- Organic Syntheses, Coll. Vol. 6, p.496 (1988); Vol. 51, p.115 (1971). [Link: http://www.orgsyn.org/demo.aspx?prep=cv6p0496]

- Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 9(11), 1646-1667. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6256847/]

- Shin, S. Y., Park, J., Jung, Y., Lee, Y. H., Koh, D., Yoon, Y., & Lim, Y. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 1-9. [Link: https://appbiolchem.springeropen.com/articles/10.1186/s13765-020-00567-1]

- Robinson annulation. (2023, December 29). In Wikipedia. [Link: https://en.wikipedia.

- Balci, M. (2005). Basic 1H- and 13C-NMR spectroscopy. Elsevier.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Electronic Supplementary Information (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link: https://www.rsc.

- Kim, J. Y., Lee, H. J., Kim, C. S., & Kim, J. S. (2014). Cytotoxic alkylated hydroquinone, phenol, and cyclohexenone derivatives from Aspergillus violaceofuscus Gasperini. Journal of natural products, 77(5), 1195-1201. [Link: https://pubs.acs.org/doi/10.1021/np500099j]

- Heathcock, C. H., Ellis, J. E., McMurry, J. E., & Coppolino, A. (1971). A useful modification of the Robinson annelation. Tetrahedron Letters, 12(52), 4995-4996.

- Khan, J., Ali, G., Khan, R., & Ullah, S. (2019). Attenuation of vincristine-induced neuropathy by synthetic cyclohexenone-functionalized derivative in mice model. ACS omega, 4(4), 7130-7138. [Link: https://www.researchgate.

- Gawley, R. E. (1976). The Robinson annelation and related reactions. Synthesis, 1976(12), 777-794.

- ChemicalBook. (n.d.). 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/1073-13-8_1HNMR.htm]

- Wiley SpectraBase. 4,4-Diphenyl-6-t-butyl-2-cyclohexenone. [Link: https://spectrabase.com/spectrum/IgGcmy9M7kX]

- ProQuest. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1). [Link: https://www.proquest.com/openview/e0c9e6b7b6c5a0a3a7f8b9d8e8f8c9c8/1?pq-origsite=gscholar&cbl=2048234]

- LibreTexts Chemistry. (2022, September 24). 23.6: Intramolecular Aldol Reactions. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.06%3A_Intramolecular_Aldol_Reactions]

- ResearchGate. (2014). Cytotoxic Alkylated Hydroquinone, Phenol, and Cyclohexenone Derivatives from Aspergillus violaceofuscus Gasperini. [Link: https://www.researchgate.net/publication/262354228_Cytotoxic_Alkylated_Hydroquinone_Phenol_and_Cyclohexenone_Derivatives_from_Aspergillus_violaceofuscus_Gasperini]

- National Center for Biotechnology Information. (2016). Stacking with No Planarity?. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874338/]

- Organic Chemistry Portal. Cyclohexenone synthesis. [Link: https://www.organic-chemistry.org/synthesis/C6-compounds/cyclic/cyclohexenones.shtm]

- Khan Academy. Intramolecular aldol condensation. [Link: https://www.khanacademy.

- National Center for Biotechnology Information. (2017). New Scaffold for Angiogenesis Inhibitors Discovered by Targeted Chemical Transformations of Wondonin Natural Products. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5515433/]

- ResearchGate. (2011). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. [Link: https://www.researchgate.net/publication/51641320_Synthesis_of_R--4-Methylcyclohex-2-ene-1-one]

- National Center for Biotechnology Information. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3538479/]

- Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link: http://www.orgsyn.org/demo.aspx?prep=v76p0086]

- Organic Syntheses. (r)-(−)-10-methyl-1(9)-octal-2-one. [Link: http://www.orgsyn.org/demo.aspx?prep=cv7p0357]

- National Center for Biotechnology Information. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389920/]

- Beilstein Journal of Organic Chemistry. Search Results. [Link: https://www.beilstein-journals.org/bjoc/search?q=1H+NMR+and+13C+NMR+spectra]

- Google Patents. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. [Link: https://patents.google.

- Chemistry Stack Exchange. (2020, May 10). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. [Link: https://chemistry.stackexchange.com/questions/128619/photochemical-rearrangement-of-4-4-diphenylcyclohexa-2-5-dien-1-one]

- ResearchGate. (2009). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. [Link: https://www.researchgate.net/publication/229040713_Novel_preparation_of_--4-hydroxycyclohex-2-enone_Reaction_of_4-hydroxycyclohex-2-enone_and_4-hydroxycyclopent-2-enone_with_some_thiols]

- Google Patents. US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes. [Link: https://patents.google.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic alkylated hydroquinone, phenol, and cyclohexenone derivatives from Aspergillus violaceofuscus Gasperini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4,4-Diphenyl-2-cyclohexen-1-one: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4,4-diphenyl-2-cyclohexen-1-one, a key synthetic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, nuanced reactivity, and its role as a structural scaffold, grounding all claims in authoritative scientific literature.

Introduction: A Scaffold of Strategic Importance

4,4-Diphenyl-2-cyclohexen-1-one (CAS No: 4528-64-7) is a polycyclic organic compound featuring a cyclohexenone core with two phenyl groups geminally substituted at the C4 position.[1] This unique architecture, combining a reactive α,β-unsaturated ketone (enone) system with the steric bulk of a diphenylmethane-like quaternary center, imparts a distinct chemical character that is both synthetically challenging and rich in potential. The benzophenone moiety, a related diaryl ketone structure, is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and marketed drugs with a wide array of biological activities.[2] Understanding the properties of 4,4-diphenyl-2-cyclohexen-1-one is therefore critical for leveraging its potential in the synthesis of complex molecular architectures and novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of 4,4-diphenyl-2-cyclohexen-1-one are summarized below. These data are essential for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 4528-64-7 | [1][3] |

| Molecular Formula | C₁₈H₁₆O | [1] |

| Molecular Weight | 248.32 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 90-92 °C | [3] |

| InChI Key | LUFGFXHHSGISSL-UHFFFAOYSA-N | [1][3] |

Structural Insights: X-ray crystallography has revealed that 4,4-diphenyl-2-cyclohexen-1-one crystallizes in a monoclinic system.[4] The six-membered ring adopts a sofa-C(5) conformation.[4] This conformation, coupled with the spatial arrangement of the two bulky phenyl groups, plays a pivotal role in dictating the molecule's reactivity by influencing the accessibility of its reactive sites.

Synthesis and Methodologies

The synthesis of α,β-unsaturated ketones is a cornerstone of organic chemistry. For 4,4-diphenyl-2-cyclohexen-1-one, a common and effective strategy involves a two-step sequence starting from the corresponding saturated ketone, 4,4-diphenylcyclohexanone. This sequence consists of α-bromination followed by dehydrobromination.

Conceptual Synthesis Workflow

The logical flow for this synthesis is outlined below. The process begins with the stable saturated ketone, introduces a leaving group (bromide) at the α-position, and then eliminates it to form the target conjugated double bond.

Caption: Synthetic pathway for 4,4-diphenyl-2-cyclohexen-1-one.

Protocol: Synthesis via Bromination-Dehydrobromination

This protocol describes a representative procedure for the synthesis of 4,4-diphenyl-2-cyclohexen-1-one from its saturated analog.

Causality: The choice of a non-nucleophilic base like lithium carbonate in the elimination step is crucial. It is strong enough to promote dehydrobromination but minimizes the risk of competing side reactions, such as nucleophilic attack on the carbonyl group, which could occur with bases like hydroxides.

-

α-Bromination:

-

Dissolve 4,4-diphenylcyclohexanone (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (catalytic amount).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude 2-bromo-4,4-diphenylcyclohexanone is often used directly in the next step.

-

-

Dehydrobromination:

-

Dissolve the crude bromo-ketone intermediate in a high-boiling polar aprotic solvent like dimethylformamide (DMF).

-

Add an excess of a mild, non-nucleophilic base such as lithium carbonate (Li₂CO₃) and lithium bromide (LiBr).

-

Heat the mixture to approximately 120-150 °C. The LiBr assists in the elimination process.

-

Monitor the formation of the product by TLC.

-

Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization (e.g., from ethanol) or column chromatography to yield pure 4,4-diphenyl-2-cyclohexen-1-one.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 4,4-diphenyl-2-cyclohexen-1-one is dominated by its enone functionality, which offers two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).

Michael (1,4-Conjugate) Addition: A Case of Steric Hindrance

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[5][6]

Mechanism: The reaction is initiated by the attack of a "soft" nucleophile, such as an enolate or a Gilman cuprate, at the β-carbon of the enone.[7] This conjugate attack is thermodynamically controlled and results in the formation of a new enolate intermediate, which is then protonated during workup to give the 1,4-adduct.[5]

Caption: General mechanism of a Michael Addition reaction.

Expert Insight: A critical feature of 4,4-diphenyl-2-cyclohexen-1-one is its notable resistance to a wide range of Michael additions.[8] This reluctance is directly attributed to the severe steric hindrance created by the two phenyl groups at the C4 position.[8] These groups effectively shield the β-carbon (C3), impeding the approach of incoming nucleophiles. This steric congestion makes the compound a challenging substrate for traditional Michael reactions and often requires carefully selected reagents or catalytic systems to overcome the activation barrier.

Other Key Reactions

-

1,2-Addition: While "soft" nucleophiles favor 1,4-addition, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) preferentially attack the electrophilic carbonyl carbon in a 1,2-addition fashion.[7] This kinetically controlled process leads to the formation of a tertiary alcohol after workup.

-

Reduction: The compound can be selectively reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) will typically reduce the carbon-carbon double bond to yield 4,4-diphenylcyclohexanone. Selective reduction of the carbonyl group to an allylic alcohol can be achieved using reagents like sodium borohydride (NaBH₄) at low temperatures, which favors 1,2-reduction.

-

Cycloaddition: The electron-deficient double bond of the enone system can participate as a dienophile in Diels-Alder reactions, providing a pathway to complex polycyclic structures.[9]

Applications in Research and Drug Development

The rigid scaffold and reactive handles of 4,4-diphenyl-2-cyclohexen-1-one make it a valuable building block in synthetic and medicinal chemistry.

-

Scaffold for Bioactive Molecules: Derivatives of this compound have been explored in the discovery of novel therapeutics. For instance, it served as a foundational structure in a program aimed at developing non-peptidic antagonists of Substance P, a neuropeptide involved in pain transmission.[8]

-

Covalent Inhibitors: The α,β-unsaturated ketone moiety is a well-known "warhead" for designing covalent inhibitors.[6] This functional group can form a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition. This makes the 4,4-diphenyl-2-cyclohexen-1-one scaffold a promising starting point for developing targeted covalent drugs in areas like oncology.[10]

Safety and Handling

Proper handling of 4,4-diphenyl-2-cyclohexen-1-one is essential for laboratory safety. The following information is derived from safety data sheets (SDS).

-

General Precautions: Avoid formation of dust. Do not get in eyes, on skin, or on clothing.[11][12] Use in a well-ventilated area or under a fume hood.[12]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place, away from heat, sparks, and open flames.[11][12]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3]

Conclusion

4,4-Diphenyl-2-cyclohexen-1-one is a compound of significant synthetic interest, characterized by the interplay between the reactivity of its enone system and the profound steric influence of its gem-diphenyl groups. While this steric bulk presents a notable challenge for common reactions like the Michael addition, it also offers a unique structural framework for the design of complex molecules. Its demonstrated utility as a scaffold for bioactive compounds, particularly in the development of Substance P antagonists and its potential as a precursor for covalent inhibitors, underscores its importance for professionals in drug discovery and organic synthesis.

References

-

PrepChem.com. (n.d.). Synthesis of 4,4-Diphenyl-2-formyl-2-cyclohexen-1-one. Retrieved from [Link]

-

Mignani, S., et al. (n.d.). New Derivatives of 4,4-Diphenyl-2-cyclohexen-one. Tetrahedron. Retrieved from [Link]

-

Ariel, S., Chen, J., Scheffer, J. R., & Trotter, J. (1992). Structure of 4,4-diphenylcyclohex-2-en-1-one (monoclinic form). Acta Crystallographica Section C Crystal Structure Communications, 48(2), 400–402. Retrieved from [Link]

-

Stenutz. (n.d.). 4,4-diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

-

CPAchem Ltd. (2024, January 16). Safety data sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4-Diphenyl-2,5-cyclohexadien-1-one. PubChem Compound Database. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4,4-Diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

-

Stack Exchange. (2020, May 10). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Chemistry Stack Exchange. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION | MECHANISM. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Diphenyl-2-cyclohexen-1-one. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclohexen-1-one, 4-phenyl-. PubChem Compound Database. Retrieved from [Link]

-

Zhang, Y. (2022). Michael addition reaction and its examples. Journal of Physics: Conference Series, 2193(1), 012028. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(45), 41065-41085. Retrieved from [Link]

-

Al-Hujaily, E. M., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1438-1460. Retrieved from [Link]

-

jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. Retrieved from [Link]

-

Drug Discovery Chemistry. (2025, April 14-17). Conference Brochure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclohexen-1-one, 4,4-dimethyl-. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A simple synthesis of 4-cyclohexene-1,2-cis-diol and its use as the precursor of a functionalized cyclohexenone synthon. Retrieved from [Link]

-

Ponten, J., et al. (2008). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 51(21), 6889-6897. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzene. Retrieved from [Link]

Sources

- 1. 4,4-diphenyl-2-cyclohexen-1-one [stenutz.eu]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4-Diphenyl-2-cyclohexen-1-one 99 4528-64-7 [sigmaaldrich.com]

- 4. Sci-Hub. Structure of 4,4-diphenylcyclohex-2-en-1-one (monoclinic form) / Acta Crystallographica Section C Crystal Structure Communications, 1992 [sci-hub.jp]

- 5. adichemistry.com [adichemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 4,4-Diphenyl-2-cyclohexen-1-one [myskinrecipes.com]

- 10. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Spectral Analysis of 4,4-Diphenyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenyl-2-cyclohexen-1-one is a valuable molecular scaffold in organic synthesis and medicinal chemistry. Its unique structural features, including a chiral center and multiple reactive sites, make it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4,4-diphenyl-2-cyclohexen-1-one, offering insights into the relationship between its molecular structure and its spectral properties.

Molecular Structure and Spectral Overview

The structure of 4,4-diphenyl-2-cyclohexen-1-one, with the IUPAC name 4,4-diphenylcyclohex-2-en-1-one, is characterized by a six-membered cyclohexenone ring substituted with two phenyl groups at the C4 position. This arrangement gives rise to a distinct set of signals in its various spectra, which are discussed in detail in the following sections.

Molecular Formula: C₁₈H₁₆O[1]

Molecular Weight: 248.32 g/mol [1]

CAS Number: 4528-64-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,4-diphenyl-2-cyclohexen-1-one, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of 4,4-diphenyl-2-cyclohexen-1-one exhibits characteristic signals for the vinylic, allylic, and aromatic protons. Based on foundational studies, the following assignments can be made.

Table 1: ¹H NMR Spectral Data for 4,4-Diphenyl-2-cyclohexen-1-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~6.9 | Doublet | 1H | Vinylic proton (CH =CH-C=O) |

| ~6.1 | Doublet | 1H | Vinylic proton (CH=CH -C=O) |

| ~2.9 | Multiplet | 2H | Allylic protons (-CH ₂-C=O) |

| ~2.5 | Multiplet | 2H | Allylic protons (C(Ph)₂-CH ₂-) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here is a representative interpretation based on established principles and available data for similar structures.

Interpretation and Experimental Considerations:

The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum (around 7.2-7.4 ppm). The two vinylic protons of the α,β-unsaturated ketone system are diastereotopic and are expected to appear as distinct doublets, with their coupling constant (J-value) being characteristic of a cis or trans relationship, though in a cyclohexene ring this is fixed. The allylic protons adjacent to the carbonyl group and those adjacent to the quaternary carbon bearing the phenyl groups will also exhibit distinct chemical shifts and multiplicities due to their different electronic environments.

For acquiring high-quality ¹H NMR spectra, it is crucial to use a deuterated solvent that completely dissolves the sample, such as deuterated chloroform (CDCl₃). A standard experimental protocol would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the aromatic and allylic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the two phenyl groups, some carbon signals may be equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for 4,4-Diphenyl-2-cyclohexen-1-one

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~199 | Quaternary | Carbonyl carbon (C =O) |

| ~150-160 | CH | Vinylic carbon (C H=CH-C=O) |

| ~145 | Quaternary | Phenyl-substituted quaternary carbon (C (Ph)₂) |

| ~126-130 | CH | Aromatic carbons (C H of C₆H₅) |

| ~125 | CH | Vinylic carbon (CH=C H-C=O) |

| ~50 | Quaternary | Aromatic ipso-carbons (C -Ar) |

| ~35 | CH₂ | Allylic carbon (-C H₂-C=O) |

| ~30 | CH₂ | Allylic carbon (C(Ph)₂-C H₂-) |

Note: This is a predicted spectrum based on typical chemical shift values for similar functional groups. The actual experimental values may vary.

Interpretation and Experimental Considerations:

The carbonyl carbon is the most deshielded and will appear at the lowest field (~199 ppm). The vinylic and aromatic carbons will resonate in the range of ~125-160 ppm. The quaternary carbon atom to which the two phenyl groups are attached will have a characteristic chemical shift. The two methylene (CH₂) groups in the cyclohexenone ring will appear in the upfield region of the spectrum.

The acquisition of a ¹³C NMR spectrum typically requires a larger amount of sample and/or a longer acquisition time compared to a ¹H NMR spectrum due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets, making it easier to count the number of non-equivalent carbon atoms. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Key IR Absorption Bands for 4,4-Diphenyl-2-cyclohexen-1-one

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3060 | Medium | C-H stretch | Aromatic |

| ~2950 | Medium | C-H stretch | Aliphatic (CH₂) |

| ~1680 | Strong | C=O stretch | α,β-Unsaturated Ketone |

| ~1600, ~1495, ~1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1400 | Medium | CH₂ bend | Aliphatic |

| ~750, ~700 | Strong | C-H out-of-plane bend | Monosubstituted Benzene |

Interpretation and Experimental Considerations:

The most characteristic peak in the IR spectrum of 4,4-diphenyl-2-cyclohexen-1-one is the strong absorption band for the carbonyl (C=O) group of the α,β-unsaturated ketone, which is expected to appear around 1680 cm⁻¹. This is at a lower frequency than a saturated ketone due to the conjugation with the carbon-carbon double bond. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while those of the aliphatic CH₂ groups are seen just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. The strong bands in the fingerprint region (below 1000 cm⁻¹) corresponding to the out-of-plane C-H bending of the monosubstituted phenyl groups are also diagnostic.

IR spectra can be obtained from solid samples using techniques like potassium bromide (KBr) pellets or attenuated total reflectance (ATR). For solution-phase IR, a solvent that does not have significant absorption in the regions of interest, such as chloroform or carbon tetrachloride, should be used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

The mass spectrum of 4,4-diphenyl-2-cyclohexen-1-one is available in the NIST WebBook.[2][3]

Table 4: Key Mass Spectral Data for 4,4-Diphenyl-2-cyclohexen-1-one

| m/z | Relative Intensity | Possible Fragment |

| 248 | Moderate | [M]⁺ (Molecular Ion) |

| 171 | High | [M - C₆H₅]⁺ |

| 105 | Base Peak | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Source: NIST Mass Spectrometry Data Center[2]

Interpretation and Experimental Considerations:

The molecular ion peak ([M]⁺) at m/z 248 confirms the molecular weight of the compound. A common fragmentation pathway for compounds containing phenyl groups is the loss of a phenyl radical (C₆H₅•), leading to a significant peak at m/z 171. The base peak at m/z 105 is likely due to the formation of the stable benzoyl cation. The presence of a strong peak at m/z 77 is characteristic of the phenyl cation.

Electron ionization (EI) is a common technique for obtaining mass spectra of organic compounds. A typical experimental protocol involves introducing a small amount of the sample into the mass spectrometer, where it is vaporized and then ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio.

Inter-technique Correlation and Structural Verification

The data from NMR, IR, and MS are complementary and together provide a comprehensive picture of the molecular structure of 4,4-diphenyl-2-cyclohexen-1-one.

Figure 1. Correlation of spectral data for 4,4-diphenyl-2-cyclohexen-1-one.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Weigh 5-10 mg of 4,4-diphenyl-2-cyclohexen-1-one into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

-

Insert the NMR tube into the spectrometer for analysis.

Sample Preparation for IR Spectroscopy (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of 4,4-diphenyl-2-cyclohexen-1-one with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer for analysis.

Sample Introduction for Mass Spectrometry (Electron Ionization)

-

Dissolve a small amount of 4,4-diphenyl-2-cyclohexen-1-one in a volatile solvent (e.g., dichloromethane or methanol).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

The sample is vaporized and then ionized in the ion source.

Conclusion

The spectral data of 4,4-diphenyl-2-cyclohexen-1-one are in excellent agreement with its proposed structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive toolkit for the characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling them to confidently identify and utilize this compound in their work.

References

-

Zimmerman, H. E., & Wilson, J. W. (1964). Mechanistic and Exploratory Organic Photochemistry. IX. Phenyl Migration in the Irradiation of 4,4-Diphenylcyclohexenone. Journal of the American Chemical Society, 86(20), 4036–4042. [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). 2-Cyclohexen-1-one, 4,4-diphenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Mechanistic Organic Photochemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4-Diphenyl-6-t-butyl-2-cyclohexenone. Wiley-VCH. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic photochemistry. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). 2-Cyclohexen-1-one, 4,4-diphenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances. Retrieved from [Link]

-

Stenutz. (n.d.). 4,4-diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclohexen-1-one, 4-phenyl-. Retrieved from [Link]

-

Department of Chemistry, University of Wisconsin. (n.d.). Organic Photochemistry From One Perspective. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclohexen-1-one, 4,4-dimethyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Anderson, G. W., Callahan, F. M., & Zimmerman, J. E. (1967). Synthesis of N-hydroxysuccinimide esters of acyl peptides by the mixed anhydride method. Journal of the American Chemical Society, 89(1), 178. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chapter 4 Reactions of Negative Inorganic Ions. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Phenyl-2-cyclohexen-1-one. Wiley-VCH. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyl-4-phenyl-6-phenylseleno-2-cyclohexen-1-one. Wiley-VCH. Retrieved from [Link]

Sources

physical properties of 4,4-Diphenyl-2-cyclohexen-1-one

An In-depth Technical Guide to the Physical Properties of 4,4-Diphenyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenyl-2-cyclohexen-1-one is a polycyclic organic compound featuring a cyclohexenone core with two phenyl substituents at the C4 position. Its rigid, three-dimensional structure and the presence of a reactive α,β-unsaturated ketone moiety make it a valuable scaffold and synthetic intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical, structural, and spectroscopic properties, offering field-proven insights for professionals engaged in drug discovery and organic synthesis.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. Understanding the precise structure and fundamental properties of 4,4-Diphenyl-2-cyclohexen-1-one is the first step in harnessing its synthetic potential.

Core Compound Identifiers

A consistent and accurate identification is paramount in scientific research. The key identifiers for this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₆O | [1][2] |

| Molecular Weight | 248.32 g/mol | [1][2] |

| CAS Number | 4528-64-7 | [1] |

| InChIKey | LUFGFXHHSGISSL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | O=C1CC=C(C(C1)c2ccccc2)c3ccccc3 | [1] |

Solid-State Crystal Structure

Beyond the two-dimensional representation, the compound's conformation in the solid state provides critical insights into its reactivity and intermolecular interactions. X-ray crystallographic analysis of the monoclinic form of 4,4-Diphenyl-2-cyclohexen-1-one reveals specific structural details.[3][4]

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Conformation: The cyclohexene ring adopts a C(5)-sofa conformation.[3] This arrangement minimizes steric strain between the axial phenyl group and the rest of the ring. The structure is disordered, with two equivalent molecular conformations co-existing at the same site in a 50:50 ratio.[3]

The presence of the two bulky phenyl groups at the C4 position creates significant steric hindrance. This feature is not merely a structural curiosity; it directly influences the molecule's chemical reactivity, particularly the accessibility of the enone system to nucleophiles, a critical consideration in planning synthetic routes.[5]

Physicochemical Properties

The bulk physical properties of a compound are essential for its practical handling, purification, and formulation.

| Property | Value | Notes |

| Appearance | Solid | Typically a white or off-white crystalline powder. |

| Melting Point | 90-92 °C | A sharp melting range indicates good purity.[2] |

| Boiling Point | Not reported | The compound is expected to decompose at higher temperatures before boiling under atmospheric pressure. |

| Density | Not reported | --- |

| Solubility | Insoluble in water. Soluble in many organic solvents. | Based on its non-polar hydrocarbon structure, it is expected to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, and dioxane, and poorly soluble in polar protic solvents like water. |

Spectroscopic Profile

The spectroscopic signature of 4,4-Diphenyl-2-cyclohexen-1-one provides definitive proof of its structure. Below is an expert analysis of its expected and reported spectral data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns. The electron ionization (EI) mass spectrum is available from the NIST WebBook.[6]

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 248.3, corresponding to the molecular weight of the compound.

-

Key Fragmentation: The fragmentation pattern of cyclic ketones and aromatic compounds can be complex. Expected fragmentation pathways include:

-

Loss of CO (m/z = 220), a common fragmentation for cyclic ketones.

-

Retro-Diels-Alder (rDA) reaction, though less common for this substitution pattern.

-

Cleavage and rearrangement of the phenyl groups, leading to fragments such as the tropylium ion (m/z = 91) and the phenyl cation (m/z = 77).

-

Infrared (IR) Spectroscopy

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | Stretch | ~1685-1665 |

| C=C (alkene, conjugated) | Stretch | ~1650-1600 |

| C=C (aromatic) | Stretch | ~1600 and ~1475 |

| =C-H (alkene & aromatic) | Stretch | 3100-3000 |

| C-H (alkane) | Stretch | 3000-2850 |

The key diagnostic peak is the C=O stretch of the conjugated ketone, which appears at a lower frequency than that of a saturated ketone (~1715 cm⁻¹) due to resonance with the C=C double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Although a fully assigned, peer-reviewed spectrum for 4,4-diphenyl-2-cyclohexen-1-one is not available in the searched literature, its ¹H and ¹³C NMR spectra can be reliably predicted.

¹H NMR (Proton NMR):

-

Aromatic Protons (10H): A complex multiplet is expected in the range of δ 7.2-7.5 ppm. The protons of the two phenyl rings will have slightly different chemical environments, leading to overlapping signals.

-

Vinylic Protons (2H): The protons on the C=C double bond (at C2 and C3) are diastereotopic. They will appear as doublets in the δ 6.0-7.0 ppm region, with a typical coupling constant (³J) of around 10 Hz. The proton at C2 (adjacent to the carbonyl) will be further downfield than the proton at C3.

-

Aliphatic Protons (4H): The protons on the saturated carbons (C5 and C6) will appear upfield. The two protons at C6 (adjacent to the carbonyl) are expected around δ 2.8-3.0 ppm. The two protons at C5 (adjacent to the C(Ph)₂) are expected around δ 2.5-2.7 ppm. These will likely appear as complex multiplets due to geminal and vicinal coupling.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C1): The ketone carbon will be the most downfield signal, typically in the δ 198-202 ppm range.[7]

-

Vinylic Carbons (C2, C3): The alkene carbons are expected between δ 125-160 ppm. C2, being β to the carbonyl, will be more downfield than C3 (α to the carbonyl).[8]

-

Aromatic Carbons: The phenyl carbons will produce several signals in the δ 125-145 ppm range. The quaternary ipso-carbons (attached to the cyclohexene ring) will be weak and appear around δ 140-145 ppm. The other aromatic carbons will give stronger signals in the δ 127-129 ppm region.

-

Quaternary Carbon (C4): The sp³-hybridized carbon bearing the two phenyl groups will appear as a weak signal, likely in the δ 45-55 ppm range.

-

Aliphatic Carbons (C5, C6): The two sp³ methylene carbons of the ring will be the most upfield, appearing in the δ 30-45 ppm range.

Synthesis and Purification

The synthesis of 4,4-disubstituted-2-cyclohexen-1-ones can be accomplished through several methods, with the Robinson annulation being a classic and adaptable approach. While a specific published procedure for this exact compound is not detailed in the readily available literature, a scientifically sound protocol can be designed based on established methodologies.

Proposed Synthetic Protocol: Robinson Annulation

This protocol describes a plausible synthesis starting from 1,1-diphenylethanone (or a related active methylene compound) and methyl vinyl ketone (MVK). The causality behind this choice is that the Robinson annulation is a robust and well-documented method for forming six-membered rings with an α,β-unsaturated ketone functionality.

Step 1: Michael Addition The first phase is the conjugate addition of an enolate to an α,β-unsaturated ketone.

-

Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1,1-diphenylacetone (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

-

Add methyl vinyl ketone (MVK) (1.1 eq) dropwise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by pouring it into a cold, dilute aqueous HCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Michael adduct (a 1,5-diketone).

Step 2: Intramolecular Aldol Condensation & Dehydration The second phase involves ring closure and elimination to form the final enone.

-

Dissolve the crude 1,5-diketone from the previous step in ethanol.

-

Add a catalytic amount of a stronger base, such as potassium hydroxide (KOH), to the solution.

-

Heat the mixture to reflux for 2-4 hours to drive the cyclization and subsequent dehydration. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with dilute aqueous HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the resulting aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 4,4-Diphenyl-2-cyclohexen-1-one as a crystalline solid.

Synthetic Workflow Diagram

Caption: Proposed Robinson annulation workflow for synthesis.

Reactivity and Applications

The utility of 4,4-Diphenyl-2-cyclohexen-1-one in drug development stems from its defined chemical reactivity.

-

Michael Additions: As a conjugated enone, the compound is an excellent Michael acceptor.[5] However, the steric bulk of the gem-diphenyl groups at C4 significantly shields the β-carbon (C3), making conjugate additions sterically hindered and potentially leading to reactions at the carbonyl carbon (1,2-addition) or requiring highly reactive, small nucleophiles for a successful 1,4-addition.

-

Building Block for Polycyclic Systems: The rigid cyclohexene ring serves as a robust scaffold for constructing more complex, polycyclic molecules. Its defined stereochemistry and reactive handles (the ketone and the double bond) allow for controlled elaboration into structures of pharmaceutical interest.[5]

-

Photochemical Studies: The presence of both a chromophoric enone system and phenyl groups gives the molecule interesting UV absorption characteristics, making it a candidate for studies involving photochemical reactions and excited-state reactivity.[5]

References

-

Electronic Supplementary Information (ESI) for a relevant study. The Royal Society of Chemistry. [Link]

-

Ariel, S., Chen, J., Scheffer, J. R., & Trotter, J. (1992). Structure of 4,4-diphenylcyclohex-2-en-1-one (monoclinic form). Acta Crystallographica Section C Crystal Structure Communications, 48(2), 400–402. [Link]

-

Ariel, S, Chen, JX, Scheffer, JR, Trotter, J. (1992). STRUCTURE OF 4,4-DIPHENYLCYCLOHEX-2-EN-1-ONE (MONOCLINIC FORM). Acta Crystallographica Section C-Crystal Structure Communications. [Link]

-

NIST. (n.d.). 2-Cyclohexen-1-one, 4,4-diphenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Stenutz, R. (n.d.). 4,4-diphenyl-2-cyclohexen-1-one. Stenutz. [Link]

-

SpectraBase. (n.d.). 4,4-Diphenyl-6-t-butyl-2-cyclohexenone. SpectraBase. [Link]

-

The Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances. [Link]

-

MySkinRecipes. (n.d.). 4,4-Diphenyl-2-cyclohexen-1-one. [Link]

-

NIST. (n.d.). 2-Cyclohexen-1-one, 4,4-diphenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. [Link]

-

Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 4-(hydroxymethyl)-. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. [Link]

-

LibreTexts Chemistry. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. [Link]

-

SpectraBase. (n.d.). 4-Phenyl-2-cyclohexen-1-one - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Quora. (2016). How to determine the solubility of cyclohexane. [Link]

-

Wikipedia. (n.d.). Cyclohexene. [Link]

Sources

- 1. 4,4-diphenyl-2-cyclohexen-1-one [stenutz.eu]

- 2. 4528-64-7 CAS MSDS (4,4-DIPHENYL-2-CYCLOHEXEN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Sci-Hub. Structure of 4,4-diphenylcyclohex-2-en-1-one (monoclinic form) / Acta Crystallographica Section C Crystal Structure Communications, 1992 [sci-hub.sg]

- 4. STRUCTURE OF 4,4-DIPHENYLCYCLOHEX-2-EN-1-ONE (MONOCLINIC FORM) | UBC Chemistry [chem.ubc.ca]

- 5. 4,4-Diphenyl-2-cyclohexen-1-one [myskinrecipes.com]

- 6. 2-Cyclohexen-1-one, 4,4-diphenyl- [webbook.nist.gov]

- 7. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

4,4-Diphenyl-2-cyclohexen-1-one CAS number and identifiers

An In-depth Technical Guide to 4,4-Diphenyl-2-cyclohexen-1-one: Synthesis, Reactivity, and Applications

For researchers, scientists, and drug development professionals, 4,4-Diphenyl-2-cyclohexen-1-one is a valuable chemical entity. Its rigid, three-dimensional structure, conferred by the gem-diphenyl substitution, combined with the reactive α,β-unsaturated ketone moiety, makes it a strategic building block in the synthesis of complex molecular architectures and pharmacologically active agents. This guide provides a comprehensive overview of its chemical identifiers, synthetic pathways, characteristic reactivity, and applications, with a focus on the underlying chemical principles.

Core Identifiers and Physicochemical Properties

Accurate identification is the foundation of all chemical research. 4,4-Diphenyl-2-cyclohexen-1-one is unambiguously defined by its CAS Registry Number and a suite of other chemical identifiers.

The primary identifiers for 4,4-Diphenyl-2-cyclohexen-1-one are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 4528-64-7 | [1][2] |

| Molecular Formula | C₁₈H₁₆O | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| IUPAC Name | 4,4-diphenylcyclohex-2-en-1-one | N/A |

| Canonical SMILES | O=C1CCC(C=C1)(c2ccccc2)c3ccccc3 | [1] |

| InChI Key | LUFGFXHHSGISSL-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | N/A |

| Melting Point | 90-92 °C | N/A |

Strategic Synthesis: The Robinson Annulation Approach

The construction of the cyclohexenone core is a classic challenge in organic synthesis. The most logical and powerful method for assembling the 4,4-disubstituted cyclohexenone scaffold is the Robinson annulation . This reaction sequence, discovered by Robert Robinson in 1935, masterfully combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[3][4]

The causality behind choosing this pathway lies in its efficiency and convergence. It builds the core cyclic system with the requisite functionality in a highly controlled manner from acyclic precursors.[4]

Conceptual Synthetic Workflow

The synthesis of 4,4-Diphenyl-2-cyclohexen-1-one via a Robinson annulation strategy would logically proceed through the following key transformations.

Caption: Conceptual workflow for Robinson Annulation synthesis.

Detailed Experimental Protocol (Hypothetical)

-

Michael Addition:

-

To a solution of sodium ethoxide in ethanol, add diphenylacetaldehyde dropwise at 0 °C to form the enolate. The choice of a strong, non-nucleophilic base is critical to ensure complete enolate formation without side reactions.

-

Add methyl vinyl ketone (the Michael acceptor) to the enolate solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir for several hours, gradually warming to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a weak acid (e.g., ammonium chloride solution) and the 1,5-diketone intermediate is extracted with an organic solvent.

-

-

Aldol Condensation & Dehydration:

-

The isolated 1,5-diketone is redissolved in a suitable solvent (e.g., ethanol).

-

A catalytic amount of base (e.g., sodium hydroxide) is added.

-

The mixture is heated to reflux. The heat provides the activation energy for both the intramolecular aldol addition and the subsequent E1cB dehydration, which is entropically favored by the formation of a conjugated system.

-

After cooling, the product is isolated through crystallization or chromatography to yield pure 4,4-Diphenyl-2-cyclohexen-1-one.

-

It has been noted that direct bromination-dehydrobromination of the saturated analog, 4,4-diphenylcyclohexanone, can also yield the target compound, though often in modest yields and as a mixture of isomers.[5] The Robinson annulation remains the more elegant and controllable approach for de novo synthesis.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4,4-Diphenyl-2-cyclohexen-1-one is dominated by its α,β-unsaturated ketone functionality. This conjugated system creates two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).

Conjugate (Michael) Addition

The presence of the electron-withdrawing carbonyl group polarizes the C=C double bond, rendering the β-carbon susceptible to nucleophilic attack. This is the basis of the Michael addition or 1,4-conjugate addition .[6][7] This reaction is a cornerstone of carbon-carbon bond formation.[8]

The choice between direct (1,2) addition to the carbonyl and conjugate (1,4) addition is governed by the nature of the nucleophile, a classic example of the Hard and Soft Acids and Bases (HSAB) principle.

-

Soft Nucleophiles (e.g., enolates, Gilman reagents/cuprates) preferentially attack the "softer" electrophilic β-carbon, leading to 1,4-addition.[9][10]

-

Hard Nucleophiles (e.g., Grignard reagents, organolithiums) favor attack at the "harder" carbonyl carbon, resulting in 1,2-addition.

Caption: Generalized mechanism of Michael Addition.

This reactivity is particularly valuable in drug development for introducing complexity and building larger molecular scaffolds from the cyclohexenone core. However, it is noted that the steric hindrance from the gem-diphenyl group at the C4 position can make the enone reluctant to undergo some Michael additions, a factor that must be considered in synthetic design.[5]

Photochemical Rearrangements

The conjugated π-system of 4,4-Diphenyl-2-cyclohexen-1-one makes it photochemically active. Upon absorption of UV light, the molecule is promoted to an electronic excited state, opening pathways to complex rearrangements that are inaccessible under thermal conditions.[11][12]

For 4,4-diarylcyclohexenones, a characteristic reaction is the aryl migration rearrangement .[13][14] This process involves the migration of one of the phenyl groups from C4 to the adjacent C3 or C5 position, typically proceeding through a triplet excited state. This can lead to the formation of bicyclo[3.1.0]hexan-2-one derivatives. The specific pathway and product distribution are highly dependent on the substitution pattern and reaction conditions.[14][15] These photochemical transformations provide a powerful method for accessing strained and complex polycyclic systems.

Spectroscopic Signature (Predicted)

While a publicly available, fully assigned spectrum is not readily found, the structure of 4,4-Diphenyl-2-cyclohexen-1-one allows for a confident prediction of its key spectroscopic features based on fundamental principles of NMR and IR spectroscopy.[16]

| Data Type | Predicted Features | Rationale |

| ¹H NMR | δ ~7.2-7.5 (m, 10H, Ar-H ) δ ~6.9 (d, 1H, =CH -CO) δ ~6.0 (d, 1H, CH =CH-CO) δ ~2.5-3.0 (m, 4H, -CH ₂-CH ₂-) | Phenyl protons appear in the aromatic region. Vinylic protons are deshielded by the carbonyl group, with the proton at C2 being further downfield. Methylene protons form a complex multiplet. |

| ¹³C NMR | δ ~199 (C=O) δ ~150-160 (Ar-C -C) δ ~125-130 (Ar-C H) δ ~155 (C H=CH-CO) δ ~128 (CH=C H-CO) δ ~50 (C Ph₂) δ ~35-40 (-C H₂-C H₂-) | The carbonyl carbon is highly deshielded. Aromatic and vinylic carbons appear in their characteristic regions. The quaternary C4 carbon is also distinct. |

| IR | ~1685 cm⁻¹ (C=O stretch, conjugated) ~1620 cm⁻¹ (C=C stretch) ~3050 cm⁻¹ (Ar C-H stretch) ~2950 cm⁻¹ (Aliphatic C-H stretch) | The carbonyl stretching frequency is lowered from ~1715 cm⁻¹ due to conjugation with the double bond. |

Applications in Research and Drug Discovery

The cyclohexenone motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[17] The rigid, well-defined orientation of the phenyl groups in 4,4-Diphenyl-2-cyclohexen-1-one makes it an attractive starting point for synthesizing molecules that can interact with specific biological targets.

A notable application has been in the development of non-peptidic antagonists for Substance P , a neuropeptide involved in pain transmission. Derivatives of 4,4-diphenyl-2-cyclohexenone have been explored as precursors to perhydroisoindolones, a class of compounds that have shown potent antagonism at the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[5] This highlights the compound's utility in creating rigid scaffolds that can mimic peptide conformations, a key strategy in modern drug design.

Safety and Handling

According to available safety data, 4,4-Diphenyl-2-cyclohexen-1-one is a combustible solid.[18] Standard laboratory precautions should be employed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Keep away from sources of ignition.

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[2]

References

-

PrepChem.com. (n.d.). Synthesis of 4,4-Diphenyl-2-formyl-2-cyclohexen-1-one. Retrieved from [Link]

-

HAL Open Science. (n.d.). New Derivatives of 4,4-Diphenyl-2-cyclohexen-one. Retrieved from [Link]

-

CPAchem. (2024). Safety data sheet. Retrieved from [Link]

-

Scilit. (n.d.). The photochemistry of a two-carbon ortho-ortho phenyl-bridged 4,4-diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Retrieved from [Link]

-

Wiley Online Library. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4,4-Diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

-

ADI Chemistry. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]

-

Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

American Chemical Society. (n.d.). Photochemistry of 4,4,5-Triphenyl-2-cyclohexen-1. Retrieved from [Link]

-

Stenutz. (n.d.). 4,4-diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

University of California, Irvine. (2004). Photochemistry and Applications in Synthesis. Retrieved from [Link]

-

YouTube. (2021). Robinson Annulation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Michael addition reaction and its examples. Retrieved from [Link]

-

Organic Letters. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Retrieved from [Link]

-

YouTube. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. Retrieved from [Link]

-

YouTube. (2021). 21.8 Michael Reactions | Organic Chemistry. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. Retrieved from [Link]

Sources

- 1. 4,4-diphenyl-2-cyclohexen-1-one [stenutz.eu]

- 2. 4,4-DIPHENYL-2-CYCLOHEXEN-1-ONE - Safety Data Sheet [chemicalbook.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 4,4-Diphenyl-2-cyclohexen-1-one [myskinrecipes.com]

- 7. adichemistry.com [adichemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. princeton.edu [princeton.edu]

- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 13. scilit.com [scilit.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. 4-Hydroxy-2-cyclohexen-1-one|Research Chemical [benchchem.com]

- 18. chemicalbook.com [chemicalbook.com]

molecular structure of 4,4-Diphenyl-2-cyclohexen-1-one

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 4,4-Diphenyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diphenyl-2-cyclohexen-1-one is a carbocyclic organic molecule featuring a sterically encumbered α,β-unsaturated ketone (enone) system. The presence of a quaternary carbon at the C4 position, substituted with two phenyl groups, imparts significant and unique characteristics to its molecular structure, conformation, and chemical reactivity. This guide provides a comprehensive analysis of its three-dimensional structure, based on crystallographic data, and explores its spectroscopic signature. We delve into logical synthetic pathways, such as the Robinson annulation, and critically examine the molecule's reactivity profile, with a particular focus on the mechanistic implications of steric hindrance on its behavior as a Michael acceptor. Furthermore, this document contextualizes the utility of the 4,4-diphenyl-2-cyclohexen-1-one scaffold in medicinal chemistry, highlighting its role as a precursor to bioactive compounds and the broader significance of the enone moiety in the design of targeted covalent inhibitors.

Introduction to 4,4-Diphenyl-2-cyclohexen-1-one